![molecular formula C10H12FNO2 B3021289 Ethyl 2-(3-fluoroanilino)acetate CAS No. 2573-30-0](/img/structure/B3021289.png)
Ethyl 2-(3-fluoroanilino)acetate
Overview
Description
Ethyl 2-(3-fluoroanilino)acetate is a chemical compound with the CAS Number: 2573-30-0 and a molecular weight of 197.21 . Its IUPAC name is ethyl (3-fluoroanilino)acetate . The InChI code for this compound is 1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-fluoroanilino)acetate is represented by the linear formula C10H12FNO2 . The InChI key for this compound is LLSZRAXUTMQVIF-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(3-fluoroanilino)acetate are not available, esters in general can undergo a variety of reactions. For instance, they can participate in Claisen condensation reactions, where one ester acts as a nucleophile while a second ester acts as the electrophile .Physical And Chemical Properties Analysis
Ethyl 2-(3-fluoroanilino)acetate has a molecular weight of 197.21 . It should be stored at room temperature .Scientific Research Applications
- Ethyl 2-(3-fluoroanilino)acetate has demonstrated antifungal activity. Researchers have explored its effectiveness against fungal pathogens, making it a promising candidate for developing natural antifungal agents .
- Trichoderma harzianum, a fungus, produces bioactive secondary metabolites. Ethyl acetate extracts from T. harzianum contain various compounds, including s-Triazine trichloride, Linoleic acid, and Ethylene sulfate. These metabolites could have applications in agriculture, pharmaceuticals, and environmental protection .
- Ethyl 2-(3-fluoroanilino)acetate undergoes phytochemical analysis to determine its content of polyphenols, flavonoids, tannins, and alkaloids. These compounds play essential roles in plant defense mechanisms and may have broader applications .
- Researchers assess the antioxidant potential of this compound using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) test. Antioxidants are crucial for combating oxidative stress and preventing cellular damage .
- Ethyl 2-(3-fluoroanilino)acetate could serve as a valuable tool in biological research. Its unique structure and properties may contribute to understanding cellular processes or developing novel therapies.
- Scientists may use this compound in proteomics studies. Its interactions with proteins and potential effects on cellular pathways could provide insights into disease mechanisms .
Antifungal Properties
Bioactive Secondary Metabolites
Phytochemical Profiling
Antioxidant Activity
Biological Research
Proteomics Research
Safety and Hazards
While specific safety data for Ethyl 2-(3-fluoroanilino)acetate is not available, it’s important to handle all chemicals with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 2-(3-fluoroanilino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZRAXUTMQVIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307166 | |
Record name | ethyl 2-(3-fluoroanilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3-fluorophenyl)amino]acetate | |
CAS RN |
2573-30-0 | |
Record name | NSC190317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(3-fluoroanilino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.